molecular formula C14H20ClNO2 B4687384 N-(3-butoxypropyl)-3-chlorobenzamide

N-(3-butoxypropyl)-3-chlorobenzamide

Cat. No. B4687384
M. Wt: 269.77 g/mol
InChI Key: RBIYCMWMJBHLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxypropyl)-3-chlorobenzamide, also known as BOC-3-CBA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide family of compounds, which are known to have a variety of biological activities. BOC-3-CBA has been shown to have a number of interesting properties, including its ability to interact with certain receptors in the body and its potential as a tool for studying certain physiological processes.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-3-chlorobenzamide is complex and not fully understood. It is known to interact with a number of different receptors and enzymes in the body, including PPARα, but the exact details of these interactions are still being studied. It is thought that this compound may work by altering the expression of certain genes in the body, leading to changes in cellular metabolism and other physiological processes.
Biochemical and Physiological Effects
This compound has a number of interesting biochemical and physiological effects that make it a useful tool for studying a variety of physiological processes. It has been shown to increase the expression of certain genes involved in lipid metabolism and to decrease the expression of genes involved in inflammation. It has also been shown to have anti-fibrotic effects in certain tissues, making it a potential therapeutic agent for conditions such as liver fibrosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-butoxypropyl)-3-chlorobenzamide in scientific research is its specificity for certain receptors and enzymes in the body. This allows researchers to study specific physiological processes in a controlled manner, without the confounding effects of other compounds. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of interesting future directions for research on N-(3-butoxypropyl)-3-chlorobenzamide. One area of focus is the development of new synthetic methods for producing the compound, with the goal of increasing yields and purity. Another area of interest is the further characterization of the compound's mechanism of action, including its interactions with specific receptors and enzymes in the body. Finally, there is potential for the development of new therapeutic agents based on the structure of this compound, particularly in the areas of lipid metabolism and liver fibrosis.

Scientific Research Applications

N-(3-butoxypropyl)-3-chlorobenzamide has been used extensively in scientific research as a tool for studying a variety of physiological processes. One of the most common uses of this compound is as a ligand for certain receptors in the body, including the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is involved in a number of important physiological processes, including lipid metabolism and inflammation, and this compound has been shown to be a potent activator of this receptor.

properties

IUPAC Name

N-(3-butoxypropyl)-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-2-3-9-18-10-5-8-16-14(17)12-6-4-7-13(15)11-12/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIYCMWMJBHLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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